4-chloro-3-methylphenyl 2-furoate
Description
4-Chloro-3-methylphenyl 2-furoate is an aromatic ester compound derived from 4-chloro-3-methylphenol and 2-furoic acid. The phenolic component, 4-chloro-3-methylphenol (C₇H₇ClO), is a halogenated methylphenol with established applications in pharmaceuticals and industrial chemistry due to its antimicrobial properties . The esterification of this phenol with 2-furoic acid introduces a furan-based ester moiety, which may enhance its stability, solubility, or functional utility.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-8-7-9(4-5-10(8)13)16-12(14)11-3-2-6-15-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRASSZZMSTZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 2-furoate typically involves the esterification of 4-chloro-3-methylphenol with furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylphenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
4-chloro-3-methylphenyl 2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural properties.
Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 2-furoate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, while the chloro and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Aryl Furoate Esters
- Diloxanide Furoate : A pharmaceutical agent with a 2-furoate group attached to a dichloroacetamido-substituted phenyl ring. Unlike 4-chloro-3-methylphenyl 2-furoate, diloxanide furoate features a methyl-substituted acetamido group, which contributes to its antiprotozoal activity . The chlorine substituents in both compounds likely influence electron density and metabolic stability, but the presence of the acetamido group in diloxanide furoate introduces additional hydrogen-bonding capacity.
- 4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate: This compound incorporates a carbohydrazonoyl-benzoyl substituent on the phenyl ring, creating a larger conjugated system. The extended π-system may enhance UV absorption or catalytic properties compared to the simpler chloro-methyl substitution in this compound .
Alkyl Furoate Esters
- Methyl 2-furoate, Ethyl 2-furoate, and Allyl 2-furoate: These esters differ in their alkoxy substituents. Ethyl 2-furoate exhibits a distinct odor profile ("sweet," "acid," "urinous") compared to methyl and allyl derivatives ("decayed"), highlighting how even minor alkyl chain modifications drastically alter sensory properties . For this compound, the aromatic chloro-methyl group may suppress volatility, reducing odor intensity compared to these alkyl analogs.
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects : The chloro substituent in this compound is electron-withdrawing, which may lower electron density at the ester oxygen. Similar effects are observed in 2-(4-chlorophenyl)-2-oxoethyl benzoate derivatives , where chloro substitution enhances thermal stability and influences crystallographic packing .
- Activation Energy in Coordination Chemistry: In indium (In) complexes, 2-furoate ligands exhibit higher activation energies (20.0 kcal/mol) for bond cleavage compared to trichloroacetate (16.7 kcal/mol) due to stronger In-O interactions .
Physicochemical and Application Comparisons
Odor and Volatility
| Compound | Substituents | Odor Profile | Volatility Inference |
|---|---|---|---|
| This compound | Chloro, methyl on phenyl | Likely low volatility | Aromatic substitution reduces volatility |
| Methyl 2-furoate | Methyl ester | Decayed | High volatility (small alkyl) |
| Ethyl 2-furoate | Ethyl ester | Sweet, acid, urinous | Moderate volatility |
| Allyl 2-furoate | Allyl ester | Decayed | Moderate volatility |
Pharmaceutical Potential
- Diloxanide Furoate: Approved for treating protozoal infections, its efficacy stems from the dichloroacetamido group’s interaction with biological targets . While this compound lacks this group, its chloro-methyl substituent may confer antimicrobial properties akin to 4-chloro-3-methylphenol .
Q & A
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to enzymes (e.g., oxidoreductases). Perform MD simulations to assess stability of ligand-protein complexes. Quantum mechanical calculations (Gaussian) explore reaction pathways (e.g., ester hydrolysis). Validate predictions with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
